1-Ethyl-1H-indol-7-amine
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Overview
Description
1-Ethyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indol-7-amine typically involves the construction of the indole ring followed by functionalization at the desired positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would be appropriately substituted to introduce the ethyl and amine groups at the correct positions.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the ethyl group at the 1-position . Additionally, the amine group can be introduced through nucleophilic substitution reactions using suitable amine precursors .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-Ethyl-1H-indol-7-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-indol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . For instance, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
1-Methyl-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2H-indol-3-amine: Similar structure but with the amine group at the 3-position.
1-Ethyl-1H-indole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group at the 3-position.
Uniqueness: 1-Ethyl-1H-indol-7-amine is unique due to the specific positioning of the ethyl and amine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-ethylindol-7-amine |
InChI |
InChI=1S/C10H12N2/c1-2-12-7-6-8-4-3-5-9(11)10(8)12/h3-7H,2,11H2,1H3 |
InChI Key |
SIBHOCWKSAJSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
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